molecular formula C19H18N2O3 B2371963 Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate CAS No. 909512-78-3

Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate

Cat. No.: B2371963
CAS No.: 909512-78-3
M. Wt: 322.364
InChI Key: JQGMXIITUYMRSW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, an ethyl ester group, and a phenylmethoxyanilino moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-phenylmethoxyaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(4-methoxyphenylamino)prop-2-enoate
  • Ethyl 2-cyano-3-(4-chlorophenylamino)prop-2-enoate
  • Ethyl 2-cyano-3-(3,4-dimethoxyphenylamino)prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate is unique due to the presence of the phenylmethoxyanilino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications .

Properties

IUPAC Name

ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-23-19(22)16(12-20)13-21-17-9-6-10-18(11-17)24-14-15-7-4-3-5-8-15/h3-11,13,21H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGMXIITUYMRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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